Methyl 3-chloro-5-methoxypicolinate
Description
Methyl 3-chloro-5-methoxypicolinate is a heteroaromatic ester featuring a pyridine ring substituted with chlorine at position 3 and a methoxy group at position 5, with a methyl ester at position 2. Such picolinates are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties, influencing reactivity and biological activity .
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 3-chloro-5-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
IDRRUGLMXSICRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles:
Key Observations :
- Substituent Position : Chlorine at position 3 (as in the target compound) vs. 6 (in analogs) affects electronic distribution. Position 3-Cl likely deactivates the pyridine ring more strongly due to proximity to the ester group.
- Functional Groups: Methoxy (OMe): Electron-donating, increases stability and solubility in non-polar solvents compared to polar hydroxyl (OH) groups . Formyl (CHO): Highly reactive toward nucleophiles, making Methyl 3-chloro-5-formylpicolinate suitable for further derivatization .
Physicochemical Properties
While direct data for this compound is unavailable, trends from analogs suggest:
- Solubility : Methoxy and hydroxyl groups improve solubility in polar solvents, whereas methyl esters (e.g., in compounds) may reduce it due to increased hydrophobicity .

- Reactivity :
- The 3-Cl substituent may direct electrophilic substitution to the para position (position 5), which is already occupied by OMe in the target compound, limiting further reactions.
- Formyl-substituted analogs () are more reactive toward nucleophilic additions (e.g., hydrazine or Grignard reagents) than methoxy-substituted derivatives.
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